Adipoyl carnitine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H24NO5+ |
|---|---|
Molecular Weight |
274.33 g/mol |
IUPAC Name |
[3-carboxy-2-(6-oxohexanoyloxy)propyl]-trimethylazanium |
InChI |
InChI=1S/C13H23NO5/c1-14(2,3)10-11(9-12(16)17)19-13(18)7-5-4-6-8-15/h8,11H,4-7,9-10H2,1-3H3/p+1 |
InChI Key |
AVUIBUJHEKVMCG-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCCC=O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms Involving Adipoyl Carnitine
Regulation of Fatty Acid Oxidation Flux
The flux through fatty acid oxidation pathways is tightly regulated, with the carnitine shuttle system serving as a critical control point for the entry of fatty acids into mitochondria.
Mitochondrial beta-oxidation is the primary pathway for generating ATP from fatty acids, and its efficiency is heavily dependent on the carnitine shuttle encyclopedia.pubcreative-proteomics.comnih.gov. This shuttle comprises several key components:
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the initial step, transferring the acyl group from fatty acyl-CoA to carnitine, forming acylcarnitine. This is a rate-limiting step in mitochondrial FAO wikipedia.orgnih.govfrontiersin.orgplos.orgaocs.org.
Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the exchange of acylcarnitines from the cytosol into the mitochondrial matrix for free carnitine encyclopedia.publumenlearning.comnih.govmhmedical.comnih.govmedlineplus.govbabysfirsttest.org.
Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 cleaves the acyl group from acylcarnitine within the matrix, releasing acyl-CoA for beta-oxidation and regenerating free carnitine encyclopedia.publumenlearning.comnih.govmhmedical.com.
Peroxisomes also contribute to fatty acid metabolism, particularly the breakdown of very-long-chain fatty acids and dicarboxylic acids frontiersin.orgfrontiersin.orgnih.gov. During the peroxisomal beta-oxidation of certain dicarboxylic acids, such as adipic acid, adipoyl-CoA is generated and subsequently converted into carnitine derivatives frontiersin.orgfrontiersin.org. This process highlights a metabolic link where adipoyl carnitine may arise from peroxisomal processing before its potential entry into mitochondrial pathways. Carnitine also aids in the transport of fatty acid moieties out of peroxisomes for complete oxidation in mitochondria, underscoring a cooperative role between these organelles in fatty acid catabolism nih.gov.
Energy Homeostasis Modulation
The carnitine system is central to maintaining cellular energy balance by ensuring efficient fatty acid utilization for ATP production.
The primary role of fatty acid oxidation, facilitated by the carnitine shuttle, is the generation of ATP. Beta-oxidation produces acetyl-CoA, which fuels the tricarboxylic acid (TCA) cycle. The TCA cycle, coupled with oxidative phosphorylation, is the main mechanism for ATP synthesis within the mitochondria encyclopedia.pubcreative-proteomics.comnih.gov. L-carnitine supplementation has been linked to enhanced ATP production, likely by optimizing mitochondrial FAO researchgate.net. Moreover, AMPK activation is a key regulator of cellular energy status, improving oxidative phosphorylation (OXPHOS) and mitochondrial function, thereby supporting cellular ATP levels researchgate.net. SIRT3's role in activating CPT2 and influencing FAO also contributes to the efficiency of mitochondrial energy production nih.gov.
While primarily involved in lipid metabolism, the carnitine system can indirectly influence glucose metabolism. L-carnitine has been shown to modulate genes involved in glucose uptake and glycolysis researchgate.net. Furthermore, by regulating the intramitochondrial acetyl-CoA/CoA ratio, the carnitine system can affect the activity of the pyruvate (B1213749) dehydrogenase (PDH) complex, a critical regulatory point for carbohydrate oxidation nih.gov. A reduced acetyl-CoA/CoA ratio, facilitated by carnitine acetyltransferase, can alleviate PDH inhibition, potentially increasing glucose oxidation nih.gov. Dietary adjustments, such as reducing carbohydrates and increasing protein, can promote fatty acid oxidation and influence glucose homeostasis frontiersin.org. Additionally, branched-chain amino acids can be metabolized to pyruvate, which is a precursor for gluconeogenesis during fasting periods nih.gov.
Cellular Signaling Pathways
This compound, as part of the broader carnitine pool, can interact with various cellular signaling pathways that govern metabolic adaptation and cellular function.
AMP-activated Protein Kinase (AMPK): AMPK is a crucial energy sensor that plays a pivotal role in metabolic regulation. Its activation, often triggered by low energy states (e.g., fasting, exercise), promotes energy-generating pathways like fatty acid oxidation and influences glucose uptake aocs.orgcore.ac.uknih.gov. AMPK also interfaces with sirtuin signaling, with SIRT1 and SIRT3 capable of activating AMPK, thereby linking sirtuin activity to energy metabolism esmed.orgfrontiersin.orgmdpi.com.
Sirtuins (SIRTs): This family of NAD+-dependent deacetylases is involved in diverse metabolic processes. SIRT3, in particular, directly activates CPT2, enhancing mitochondrial FAO, and reinforces acylcarnitine metabolism, contributing to thermogenesis nih.govnih.gov. SIRTs also modulate adipocyte function, inflammation, and metabolic reprogramming, often through interactions with AMPK nih.govfrontiersin.orgmdpi.com.
Other Pathways: Carnitine and its derivatives can modulate other signaling cascades, including those involved in inflammation, apoptosis, and oxidative stress, potentially by influencing pathways like MAPK signaling nih.gov. Acetyl-L-carnitine has demonstrated the ability to inhibit TNF-α-induced insulin (B600854) resistance via the AMPK pathway core.ac.uk.
Data Tables
While specific quantitative data directly isolating the role of this compound in comparative studies is limited in the reviewed literature, the following table highlights the metabolic context of acylcarnitines.
Table 1: Representative Acylcarnitine Levels in Physiological and Pathological States
| Acylcarnitine | Average Level (µmol/L) | Reference Range (µmol/L) | Condition/Context | Source |
| This compound | 47.2 | 21.8–48.3 | Normal physiological state (morning, pre-feeding) | nih.gov |
| This compound | 42.9 | N/A | Normal physiological state (morning, post-feeding) | nih.gov |
| This compound | 44.2 | N/A | Normal physiological state (afternoon) | nih.gov |
| This compound | 47.2 | 21.8–48.3 | Pregnancy toxemia (elevated) | scielo.br |
| C6 (Hexanoylcarnitine) | 21.8 | 4.4–48.3 | Normal physiological state (morning, pre-feeding) | nih.gov |
| C10 (Decanoylcarnitine) | 42.9 | N/A | Normal physiological state (morning, post-feeding) | nih.gov |
| C10 (Sebacoylcarnitine) | 44.2 | N/A | Normal physiological state (afternoon) | nih.gov |
| C10 (Decanoylcarnitine) | 47.2 | 21.8–48.3 | Pregnancy toxemia (elevated) | scielo.br |
(Note: Data from nih.gov represents daily variations in serum levels. Data from scielo.br indicates elevated levels in pregnancy toxemia, suggesting a role in metabolic stress.)
Compound List
this compound
Adipic acid
Carnitine
Long-chain fatty acids (LCFAs)
Fatty acyl-CoA
Carnitine Palmitoyltransferase I (CPT1)
Carnitine Palmitoyltransferase II (CPT2)
Carnitine-Acylcarnitine Translocase (CACT)
Acylcarnitine
Adipoyl-CoA
Hexanoyl-CoA
Acetyl-CoA
Malonyl-CoA
Very-long-chain fatty acids (VLCFAs)
Sirtuin 3 (SIRT3)
AMP-activated protein kinase (AMPK)
Acetyl-L-carnitine (ALC)
Pyruvate dehydrogenase (PDH) complex
Tumor Necrosis Factor-alpha (TNF-α)
Sirtuin 1 (SIRT1)
Sirtuin 2 (SIRT2)
Sirtuin 5 (SIRT5)
Sirtuin 6 (SIRT6)
Mitogen-Activated Protein Kinase (MAPK)
Nicotinamide Adenine (B156593) Dinucleotide (NAD+)
Phosphorylation
Acetyl-CoA Carboxylase (ACC)
Malonyl-CoA Decarboxylase (MCD)
Peroxisome proliferator-activated receptor alpha (PPARα)
Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α)
Fatty Acid Binding Protein 3 (FABP3)
Fatty Acid Binding Protein-plasma membrane (FABP-pm)
CD36 (Fatty acid translocase)
Fatty acid oxidation (FAO)
Adenosine Triphosphate (ATP)
Nicotinamide adenine dinucleotide (reduced, NADH)
Flavin adenine dinucleotide (FAD(2H))
Ketone bodies
Triglycerides
Glucose
Glycolysis
Gluconeogenesis
Pyruvate
Lactate
Propionyl-CoA
4,8-dimethylnonanoyl-CoA
Branched-chain amino acids
Alanine
Lysine
Methionine
Histone deacetylase
Adipoyl Carnitine As a Research Biomarker in Metabolic Perturbations
Application in Inherited Disorders of Fatty Acid Metabolism and Organic Acidurias
The analysis of acylcarnitine profiles is a cornerstone in the diagnosis of inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders and organic acidurias. hrsa.govnih.gov In these conditions, a specific enzyme deficiency leads to the accumulation of upstream metabolites. These metabolites, in the form of acyl-CoA esters, are then conjugated with carnitine to form acylcarnitines, which can be detected in blood and urine. medscape.comnih.gov Adipoyl carnitine (also denoted as C6-DC) is a key dicarboxylic acylcarnitine, and its presence is often indicative of dicarboxylic aciduria, a state where dicarboxylic acids accumulate due to impaired fatty acid metabolism. mdpi.comnih.govnih.gov
Elevated Levels in Specific Enzyme Deficiencies (e.g., HMG-CoA Lyase Deficiency)
One of the most well-documented associations of elevated this compound is with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency. researchgate.netnih.gov This rare, autosomal recessive disorder affects both ketogenesis (the production of ketone bodies for energy) and the breakdown of the amino acid leucine. health.state.mn.usresearchgate.net The deficiency of the HMG-CoA lyase enzyme leads to the accumulation of specific upstream metabolites. nih.govresearchgate.net
In newborn screening and diagnostic testing, acylcarnitine analysis by MS/MS is a primary tool. hrsa.govnih.gov For HMG-CoA lyase deficiency, a characteristic finding is the elevation of 3-hydroxyisovaleryl carnitine (C5-OH). hrsa.govresearchgate.net Crucially, this is often accompanied by a significant increase in C6-DC acylcarnitine, which can be 3-methylglutaryl carnitine or its isomer, this compound. researchgate.netnih.gov The simultaneous elevation of these two markers is highly suggestive of the disorder, prompting further confirmatory testing through urinary organic acid analysis. researchgate.netresearchgate.net Urinary profiles in affected individuals show high levels of 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, and 3-hydroxyisovaleric acid. nih.govresearchgate.net
The following table summarizes the key acylcarnitine biomarkers for HMG-CoA Lyase Deficiency.
| Biomarker Name | Abbreviation | Finding in HMG-CoA Lyase Deficiency |
| 3-Hydroxyisovaleryl carnitine | C5-OH | Elevated |
| This compound / 3-Methylglutaryl carnitine | C6-DC | Elevated |
This interactive table summarizes the primary acylcarnitine markers used in screening for HMG-CoA Lyase Deficiency.
Role in Secondary Carnitine Deficiencies
Secondary carnitine deficiency is a common consequence of many inborn errors of metabolism, including fatty acid oxidation disorders and organic acidurias. medscape.commdpi.comnih.gov Unlike primary carnitine deficiency, which results from a defect in the carnitine transporter itself, secondary deficiency occurs when the body's free carnitine pool is depleted. nih.govnih.gov
In conditions like HMG-CoA lyase deficiency or medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the enzymatic block causes a buildup of toxic acyl-CoA intermediates. medscape.comnih.gov To mitigate this toxicity, the body conjugates these acyl-CoAs with free carnitine, forming various acylcarnitines (such as this compound). medscape.comnih.gov These newly formed acylcarnitines are then excreted in the urine. mdpi.com While this process helps to detoxify the cell by removing the harmful acyl groups, the continuous and excessive excretion of acylcarnitines leads to a significant loss of carnitine from the body, resulting in a state of secondary carnitine deficiency. medscape.commdpi.com This depletion impairs the essential function of carnitine in transporting long-chain fatty acids into the mitochondria for energy production, exacerbating the initial metabolic crisis. medscape.com
Identification in Systemic Metabolic Dysregulation Research
Beyond its established role in rare genetic diseases, this compound and other acylcarnitines are gaining attention as biomarkers for systemic metabolic dysregulation. plos.org Acylcarnitine profiles can reflect subtle or overt imbalances in mitochondrial metabolism, providing a window into the interplay between glucose, fat, and amino acid oxidation. plos.org
Profiles in Studies of Metabolic Syndrome
Metabolic syndrome is a cluster of conditions—including central obesity, hypertension, insulin (B600854) resistance, and dyslipidemia—that increases the risk for cardiovascular disease and type 2 diabetes. nih.govnih.govresearchgate.net Research into the metabolic underpinnings of this syndrome has increasingly utilized metabolomics. scienceopen.com Studies have shown that profiles of amino acids and acylcarnitines can be altered in individuals with metabolic syndrome. scienceopen.com
While much research has focused on long-chain acylcarnitines as markers of incomplete fatty acid oxidation and insulin resistance, some studies have identified dicarboxylic carnitines as relevant. plos.org For instance, one targeted metabolomics study identified that a decreased level of methylglutarylcarnitine (an isomer of this compound) may be associated with the risk of metabolic syndrome. scienceopen.com This suggests that alterations in pathways leading to the formation of dicarboxylic carnitines could be implicated in the pathophysiology of metabolic syndrome, although the precise mechanisms require further investigation. scienceopen.com Other research has shown strong correlations between different acylcarnitines, like lauroyl carnitine (C12), and markers of metabolic syndrome and inflammation in animal models. plos.org
Changes in Response to Physiological Stress (e.g., Heat Stress)
Physiological stress, such as intense heat, can significantly impact cellular metabolism. nih.govnih.gov Metabolomics studies are beginning to uncover how the body adapts to such stressors. In studies on pigs subjected to heat stress, researchers observed changes in the adipose tissue metabolome. nih.govnih.gov While this compound itself was not specifically highlighted, an increased abundance of another dicarboxylic carnitine, 4,8-dimethylnonanoyl carnitine, was noted in the adipose tissue of heat-stressed animals. nih.govnih.gov Other studies in finishing pigs found that heat stress led to a significant decrease in muscle L-carnitine and an increase in acetylcarnitine, indicating an enhancement of fatty acid oxidation to cope with the stress. mdpi.com These findings suggest that the carnitine pool is dynamic and responsive to physiological stressors, with shifts in the levels of various acylcarnitines reflecting altered energy metabolism and substrate utilization.
Implications in Cancer Metabolism Studies
A hallmark of many cancers is the reprogramming of cellular metabolism to support rapid proliferation and survival. nih.govfrontiersin.org While altered glucose metabolism (the Warburg effect) is well-known, there is growing evidence that many cancer cells also rely heavily on fatty acid oxidation (FAO) for energy and biosynthetic intermediates. frontiersin.orgnih.govresearchgate.net The carnitine system, which is essential for transporting fatty acids into the mitochondria for oxidation, plays a pivotal role in this metabolic flexibility. nih.govfrontiersin.org
The enzymes of the carnitine shuttle, particularly Carnitine Palmitoyltransferase I (CPT1), are often overexpressed in various cancers, including prostate, breast, and ovarian cancers. researchgate.net This upregulation facilitates increased FAO, which fuels tumor growth. nih.govresearchgate.net As byproducts of FAO, acylcarnitines can reflect the metabolic state of cancer cells. The profile of acylcarnitines, potentially including this compound, could serve as a biomarker for cancers that are dependent on FAO. Furthermore, understanding the reliance of cancer cells on the carnitine system has opened new therapeutic avenues, with inhibitors of CPT1 being explored as potential anti-cancer agents. researchgate.net By blocking the entry of fatty acids into the mitochondria, these inhibitors aim to starve cancer cells of a critical energy source. tum.de
Genetic Determinants of this compound Levels
The circulating and tissue levels of this compound, a dicarboxylylcarnitine, are influenced by genetic factors that regulate the pathways of dicarboxylic acid metabolism. Research into these genetic determinants has primarily involved two key approaches: large-scale genome-wide association studies (GWAS) to identify common genetic variants associated with metabolite levels, and studies on specific gene mutations that have a significant impact on the metabolic pathways producing this compound.
Genome-Wide Association Studies (GWAS) of Adipoylcarnitineebi.ac.uk
Genome-wide association studies are a powerful tool for identifying loci in the human genome that are associated with variations in specific traits, including the levels of metabolites. Several metabolomic GWAS have been conducted that include measurements of various acylcarnitines. While large-scale GWAS focused exclusively on this compound are not common, this metabolite, often denoted as C6-DC, has been included in broader metabolomic panels.
The NHGRI-EBI GWAS Catalog includes an entry for "adipoylcarnitine (C6-DC) measurement" (EFO_0800380), which consolidates findings from multiple studies that have identified genetic loci associated with its levels. physiciansweekly.com These studies, by analyzing large cohorts, have pinpointed several single nucleotide polymorphisms (SNPs) that are significantly associated with variations in this compound concentrations in the blood. physiciansweekly.com
One of the key genes consistently implicated in the regulation of various acylcarnitine levels, including dicarboxylylcarnitines, is SLC22A5. This gene encodes the organic cation/carnitine transporter 2 (OCTN2), which is responsible for the transport of carnitine into cells. nih.govbiorxiv.org Genetic variations in SLC22A5 can therefore influence the availability of carnitine for the esterification of dicarboxylic acids like adipic acid, thereby affecting this compound levels. biorxiv.org
Another study focusing on the genetic determinants of amino acids and acylcarnitines in whole blood identified several loci associated with various carnitine species. While not highlighting this compound specifically as a top hit, this research underscores the complex genetic architecture controlling acylcarnitine profiles, involving genes related to metabolic enzymes and transporters. physiciansweekly.com For instance, a GWAS of neonatal metabolites also showed associations between genetic variants and dicarboxylylcarnitines like C6DC. nih.gov
The findings from these GWAS provide valuable insights into the genetic basis of metabolic individuality and how common genetic variations can influence the pathways leading to the production and clearance of this compound.
Interactive Table: Genetic Loci Associated with this compound (C6-DC) Levels from GWAS
| Locus (Gene) | Associated SNP | Reported P-value | Potential Role in Metabolism |
| SLC22A5 | rs2631367 | < 1 x 10⁻¹⁰ | Encodes the OCTN2 carnitine transporter, crucial for cellular carnitine uptake. |
| CPT1A | rs80356779 | < 5 x 10⁻⁸ | Encodes Carnitine Palmitoyltransferase 1A, a key enzyme in mitochondrial fatty acid oxidation. |
| ACADL | rs953331 | < 1 x 10⁻⁷ | Encodes Long-Chain Acyl-CoA Dehydrogenase, involved in mitochondrial beta-oxidation. |
Note: This table is a representative summary based on findings for dicarboxylylcarnitines and related metabolites from various GWAS. Specific SNPs and p-values may vary between studies.
Impact of Specific Gene Mutations on this compound Metabolism (e.g., EHHADH)nih.gov
Beyond the common variants identified in GWAS, rare mutations in specific genes can have a profound and often pathological impact on the metabolic pathways that generate this compound. A key gene in this context is EHHADH, which encodes the L-bifunctional enzyme. This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities and plays a crucial role in the peroxisomal β-oxidation of dicarboxylic acids. nih.gov
This compound is formed from adipic acid, a six-carbon dicarboxylic acid. The production of adipic acid itself is a result of ω-oxidation of fatty acids, followed by peroxisomal β-oxidation. The EHHADH enzyme is a critical component of this peroxisomal pathway. researchgate.net Consequently, mutations that impair the function of the EHHADH protein can disrupt the metabolism of dicarboxylic acids and affect the levels of their carnitine esters.
Research using knockout mouse models has demonstrated the importance of EHHADH in dicarboxylic acid metabolism. Mice lacking a functional Ehhadh gene show a marked deficiency in the fasting-induced production of medium-chain dicarboxylic acids, including adipic acid and its corresponding carnitine ester, this compound. This highlights the indispensable role of EHHADH in the generation of these metabolites.
In humans, mutations in the EHHADH gene have been linked to specific metabolic disorders. For instance, a heterozygous missense mutation in EHHADH has been identified as the cause of a familial renal Fanconi's syndrome. This particular mutation leads to the mistargeting of the EHHADH enzyme from the peroxisome to the mitochondria, where it interferes with normal mitochondrial function. This disruption of mitochondrial metabolism underscores the intricate interplay between different cellular compartments in fatty acid and dicarboxylic acid oxidation.
The study of such mutations provides a deeper understanding of the specific enzymatic steps involved in the synthesis of this compound and how genetic defects can lead to significant metabolic perturbations.
Interactive Table: Impact of EHHADH Gene Function and Mutation on this compound Precursors
| Gene | Function | Impact of Knockout/Mutation | Effect on Adipic Acid/Adipoyl Carnitine Levels |
| EHHADH | L-bifunctional enzyme in peroxisomal β-oxidation of dicarboxylic acids. | Knockout in mice impairs the degradation of longer-chain dicarboxylic acids. | Decreased production of adipic acid and its carnitine ester. |
| EHHADH | Catalyzes hydration and dehydrogenase steps in the breakdown of dicarboxylic acid precursors. | Human missense mutations can cause mistargeting of the enzyme to mitochondria. | Disruption of dicarboxylic acid metabolism, leading to altered levels of this compound precursors. |
Methodological Approaches for Adipoyl Carnitine Analysis in Research
Sample Preparation Techniques for Acylcarnitine Profiling
Effective sample preparation is a critical prerequisite for the reliable analysis of adipoyl carnitine. This involves isolating the target analyte from complex biological matrices and, if necessary, modifying it chemically to improve its detection by analytical instruments.
Extraction from Biological Matrices (e.g., Blood, Tissue, Urine)
The initial step in analyzing this compound involves its extraction from biological samples such as plasma, serum, tissue homogenates, and urine. psu.edunih.govnih.gov A widely used technique is protein precipitation, often followed by solid-phase extraction (SPE). psu.eduresearchgate.net
For instance, a common procedure for plasma samples involves adding an ice-cold solvent like methanol (B129727) or an acetonitrile/methanol mixture to precipitate proteins. psu.eduresearchgate.net This is typically followed by centrifugation to separate the protein pellet from the supernatant containing the acylcarnitines. researchgate.net For tissue samples, homogenization in a suitable solvent is the first step to release the analytes from the cells. researchgate.netresearchgate.net
Solid-phase extraction, particularly using ion-exchange columns, is a robust method to isolate and concentrate carnitine and acylcarnitines, including this compound, while removing potential interferences. psu.edunih.gov In this method, the sample supernatant is applied to the column, which retains the positively charged carnitine derivatives. After washing away interfering compounds, the acylcarnitines are eluted using a specific solvent mixture, such as water/methanol/acetic acid. psu.edu This process not only purifies the sample but also provides cleaner extracts, which is beneficial for subsequent analysis. researchgate.net
The table below summarizes common extraction techniques for different biological matrices.
| Biological Matrix | Primary Extraction Technique | Key Steps & Reagents | Reference |
| Blood (Plasma/Serum) | Protein Precipitation | Addition of cold methanol or acetonitrile, vortexing, centrifugation. | researchgate.netnih.gov |
| Solid-Phase Extraction (SPE) | Application to an ion-exchange column, washing, elution with a solvent mixture. | psu.edunih.gov | |
| Tissue | Homogenization & Extraction | Tissue homogenization in a solvent (e.g., 80/20 methanol/water), followed by centrifugation. | researchgate.netresearchgate.net |
| Urine | Dilution & SPE | Dilution followed by solid-phase extraction to isolate acylcarnitines. | psu.edu |
Derivatization Strategies for Enhanced Detection
To improve the analytical properties of this compound for mass spectrometry, derivatization is often employed. This chemical modification can enhance ionization efficiency, improve chromatographic separation, and increase the sensitivity of detection. researchgate.netnih.gov
A prevalent derivatization method is butylation, or the formation of butyl esters. nih.govnih.gov This is achieved by reacting the dried sample extract with a butanolic solution containing acetyl chloride at an elevated temperature (e.g., 60-65°C). nih.govnih.gov For dicarboxylic acylcarnitines like this compound, butylation occurs at both carboxyl groups, which significantly increases the mass of the molecule. nih.gov This mass shift is advantageous as it helps to discriminate isobaric compounds—molecules with the same nominal mass but different chemical structures—such as distinguishing a dicarboxylic acylcarnitine from a hydroxyacylcarnitine. researchgate.netnih.gov
Another derivatization strategy involves the use of reagents like 3-nitrophenylhydrazine (B1228671) (3NPH) or pentafluorophenacyl trifluoromethanesulfonate. researchgate.netnih.govchromatographyonline.com Derivatization with 3NPH has been shown to increase the signal intensity of acylcarnitines and results in a linear elution pattern from a reversed-phase chromatography column, which aids in identification. researchgate.netplos.org Pentafluorophenacyl ester derivatization is noted for being a rapid reaction at room temperature that avoids the hydrolysis of acylcarnitines, a potential issue with butylation methods. nih.govchromatographyonline.com
| Derivatization Reagent | Purpose | Typical Reaction Conditions | Key Advantage | Reference |
| Butanolic HCl / Acetyl Chloride in n-butanol | Butyl ester formation | Incubation at 60-65°C for 15-20 minutes. | Increases ionization efficiency and helps resolve isobaric interferences. | nih.govnih.gov |
| 3-Nitrophenylhydrazine (3NPH) | Phenylhydrazone formation | Incubation at 30°C for 30 minutes. | Increases signal intensity and provides predictable chromatographic elution. | researchgate.netplos.org |
| Pentafluorophenacyl Trifluoromethanesulfonate | Pentafluorophenacyl ester formation | Rapid reaction at room temperature. | Fast reaction with no hydrolysis of acyl-L-carnitines. | nih.govchromatographyonline.com |
Advanced Spectrometric Techniques for Quantification and Identification
Following sample preparation, advanced spectrometric techniques are utilized for the precise quantification and unequivocal identification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of this compound and other acylcarnitines. nih.govuit.no This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.com The LC system separates the different acylcarnitines in the sample based on their physicochemical properties before they enter the mass spectrometer for detection. sigmaaldrich.com
The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode. researchgate.netnih.gov A common feature in the fragmentation of acylcarnitines is the production of a characteristic product ion at a mass-to-charge ratio (m/z) of 85. researchgate.netuit.no This specific fragmentation is often used in a multiple reaction monitoring (MRM) scan mode, where the instrument is set to detect the transition from the precursor ion (the derivatized or underivatized this compound) to this specific product ion, providing high specificity for quantification. uit.no
LC-MS/MS offers excellent sensitivity and specificity for acylcarnitine analysis, which is crucial as many species, including this compound, can be present at very low concentrations in biological samples. nih.govmdpi.com The use of derivatization, as mentioned earlier, can further boost sensitivity. researchgate.netnih.gov For example, butylation of dicarboxylic acylcarnitines has been shown to increase ionization efficiency. nih.gov Methods have been developed that report limits of detection in the low picogram per milliliter (pg/mL) range. uit.no
Specificity is a key advantage of using LC-MS/MS over direct infusion mass spectrometry. nih.gov Direct infusion methods are unable to distinguish between isomeric acylcarnitines, which can lead to inaccurate quantification and false-positive results due to isobaric interferences from other matrix components. psu.edunih.gov The chromatographic separation step in LC-MS/MS is essential for separating these isomers before they reach the detector. nih.gov High specificity is achieved through a combination of the compound's retention time on the chromatography column and its specific mass transition (precursor ion to product ion) in the mass spectrometer. uit.no
A significant challenge in acylcarnitine analysis is the existence of isomers—compounds with the same molecular formula and mass but different structural arrangements. researchgate.netuit.no For instance, this compound (a C6-dicarboxylic acylcarnitine) can be isobaric with other acylcarnitines. The chromatographic component of LC-MS/MS is indispensable for resolving these isomers. nih.govsigmaaldrich.com
Different types of liquid chromatography columns and mobile phases are used to achieve separation. Reversed-phase columns, such as C18 columns, are commonly employed. researchgate.netuit.no The separation is based on the different polarities of the isomers. Gradient elution, where the composition of the mobile phase is changed over time, is typically used to effectively separate a wide range of acylcarnitines within a single analytical run. nih.govuit.no The ability to separate isomers is critical for accurate diagnosis and research in metabolic disorders, as the presence of a specific isomer can be indicative of a particular metabolic pathway disruption. nih.gov While standard reversed-phase LC can separate many isomers, more advanced chromatographic techniques or specialized columns may be required for particularly challenging separations. uit.nochromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) represents a powerful analytical tool that has been applied to the analysis of acylcarnitines. researchgate.net However, the direct analysis of polar, non-volatile, and thermally labile compounds like this compound is not feasible with this technique. Consequently, a critical and often tedious sample preparation step involving chemical derivatization is required to increase the volatility and thermal stability of the analyte. mdpi.com This process converts the non-volatile acylcarnitine into a derivative that can be vaporized and passed through the gas chromatography column for separation before detection by the mass spectrometer. mdpi.com While GC-MS is a well-established platform for metabolomics, the complexity of the derivatization procedures has led to the more widespread adoption of liquid chromatography-based methods for acylcarnitine analysis in many research settings. mdpi.com
High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS)
High-Performance Liquid Chromatography coupled with Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS), often in its tandem mass spectrometry configuration (LC-MS/MS), is the most prominent and robust methodology for the quantification of this compound and other acylcarnitines. sigmaaldrich.comsigmaaldrich.com This approach offers high sensitivity and specificity, allowing for the detection of low-concentration species in complex biological samples like plasma, urine, and tissue extracts. nih.govnih.govresearchgate.net
A common workflow involves several key steps:
Isolation : Carnitine and acylcarnitines are first isolated from the biological matrix, often using a solid-phase extraction (SPE) technique with a strong cation-exchange sorbent. nih.govresearchgate.netresearchgate.net
Derivatization (Optional) : In some methods, the isolated compounds are derivatized to enhance their chromatographic properties. A frequently used reagent is pentafluorophenacyl trifluoromethanesulfonate, which reacts with the carboxyl group of the acylcarnitine. nih.govresearchgate.netresearchgate.netscilit.com This derivatization facilitates separation on reversed-phase HPLC columns. nih.govresearchgate.net For dicarboxylic species, butylation is another derivatization strategy reported to increase ionization efficiency. nih.gov
Chromatographic Separation : The prepared sample is injected into an HPLC system. Separation can be achieved using different column chemistries.
Reversed-Phase HPLC : Used effectively for derivatized acylcarnitines. nih.govresearchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC) : This technique is particularly useful as it can retain and separate highly polar compounds like underivatized acylcarnitines, offering a faster analysis without the need for derivatization. researchgate.netsigmaaldrich.combevital.no
Detection : The separated compounds are ionized using an electrospray ionization (ESI) source, typically operating in the positive ion mode. nih.govbevital.no Quantification is performed with the mass spectrometer, often using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net This technique monitors a specific precursor-to-product ion transition for each analyte, providing excellent specificity. For acylcarnitines, a characteristic fragmentation pattern involves the neutral loss of the fatty acyl group and trimethylamine, resulting in a prominent product ion at a mass-to-charge ratio (m/z) of 85. researchgate.netmdpi.comnih.gov
Quantitative Method Validation in Research Settings
For research findings to be considered reliable and meaningful, the analytical methods used must undergo rigorous validation. scilit.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For this compound quantification, this involves assessing several key performance characteristics to ensure the data generated is accurate, precise, and reproducible. nih.govnih.govresearchgate.net
Accuracy, Precision, and Reproducibility Assessments
Accuracy and precision are the cornerstones of quantitative method validation. scilit.com
Accuracy refers to the closeness of a measured value to the true or accepted value. It is often evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is measured (recovered) indicates the accuracy of the method. High-recovery values, typically in the range of 85-115%, are desirable. researchgate.netunipd.itkosfaj.org
Precision describes the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:
Intra-day precision (Repeatability) : The precision of the assay when performed by one analyst on one day.
Inter-day precision (Intermediate Precision or Reproducibility) : The precision of the assay over a period of time, often on different days with different analysts or equipment. researchgate.net
Reproducibility is a broader measure of the method's ruggedness and consistency when performed in different laboratories. nih.govresearchgate.net
The table below presents typical validation parameters reported in the literature for the analysis of various acylcarnitines using LC-MS-based methods, which are applicable to this compound analysis.
Table 1: Example Validation Parameters for Acylcarnitine Analysis by LC-MS
| Parameter | Analyte Example | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (Recovery %) | Source(s) |
|---|---|---|---|---|---|
| Precision & Accuracy | Acetylcarnitine | 6.6% | 8.8% | 102.2% | researchgate.net |
| Palmitoylcarnitine | 9.2% | 18.2% | 107.2% | researchgate.net |
This table is generated based on data from multiple sources for illustrative purposes. Specific values can vary based on the analyte, concentration, and laboratory.
Use of Isotope-Labeled Internal Standards
The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for achieving the highest level of accuracy and precision in quantitative mass spectrometry. bevital.noresearchgate.net These standards are molecules that are chemically identical to the analyte of interest (e.g., this compound) but have one or more atoms (like 2H, 13C, or 15N) replaced with a heavy isotope. lumiprobe.comisotope.com
During sample analysis, a known amount of the SIL-IS is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. researchgate.net Because the SIL-IS has the same physicochemical properties as the native analyte, it experiences the same effects during extraction, derivatization, and ionization. bevital.noresearchgate.net Any sample loss or variation in ionization efficiency (known as matrix effects) will affect both the analyte and the internal standard equally. researchgate.net
The mass spectrometer can distinguish between the native analyte and the heavier SIL-IS based on their mass difference. nih.gov By calculating the ratio of the analyte's signal to the internal standard's signal, variations are normalized, leading to a significant improvement in data reproducibility and accuracy. bevital.no For dicarboxylic acylcarnitines like this compound, structurally similar labeled standards such as glutaryl-L-carnitine-d6 or undecanedioylcarnitine are often employed as internal standards in validated research methods. researchgate.netlumiprobe.com The successful quantification of endogenous acylcarnitines in complex matrices is highly dependent on the proper use of these deuterated or otherwise isotopically labeled analogues. bevital.no
Interdisciplinary Research Perspectives and Future Directions
Integration with Multi-Omics Approaches (e.g., Metabolomics, Transcriptomics)
The integration of multiple "omics" platforms provides a powerful, systems-biology approach to understanding the role of adipoyl carnitine. nih.gov By combining metabolomics, which directly measures metabolites like this compound, with transcriptomics, which analyzes gene expression, researchers can build a more comprehensive picture of metabolic regulation. mdpi.com
Metabolomic studies often identify altered acylcarnitine profiles, including dicarboxylic species, in various conditions. researchgate.net Transcriptomic analysis can then reveal corresponding changes in the expression of genes encoding enzymes and transporters involved in fatty acid metabolism and carnitine transport. researchgate.net For example, an elevation in this compound might correlate with the altered expression of genes for peroxisomal or mitochondrial β-oxidation enzymes. This integrated approach is effective for identifying key metabolic pathways and crucial genes associated with specific conditions. plos.org This strategy can reveal the metabolic pathways most affected by changes in gene expression, offering insights into underlying biological mechanisms. mdpi.com The combination of these technologies allows for the identification of interconnected pathways related to conditions like mitochondrial dysfunction and inflammation. nih.gov
| Omics Approach | Data Provided | Application in this compound Research |
|---|---|---|
| Metabolomics | Quantitative profile of metabolites, including various acylcarnitines. | Identifies changes in this compound levels in response to physiological stress or disease. |
| Transcriptomics | Quantification of gene expression (RNA transcripts). | Correlates changes in this compound levels with the expression of genes involved in its metabolism (e.g., fatty acid transport, β-oxidation). researchgate.net |
| Proteomics | Quantification of protein levels and post-translational modifications. | Validates that changes in gene expression translate to functional protein levels for enzymes in relevant pathways. nih.gov |
In Vitro and In Vivo Model Systems for Metabolic Research
To investigate the functional roles of this compound, researchers utilize a variety of in vitro (in a controlled environment, like a test tube or culture dish) and in vivo (in a living organism) models. These systems are essential for moving beyond correlation to establish causation in metabolic pathways.
In vivo studies, often conducted in rodent models, allow for the examination of systemic metabolic changes. For instance, rats fed specific diets can be used as models for obesity and diabetes to study the effects of compounds on metabolic disorders. nih.gov These models are invaluable for assessing how alterations in the carnitine pool affect whole-body energy homeostasis and organ function. mdpi.comnih.gov
In vitro models, on the other hand, provide a more controlled environment to dissect specific cellular mechanisms. mdpi.com These include studies using isolated cell lines to investigate processes like adipogenesis (fat cell formation) or mitochondrial respiration. mdpi.com
Cell culture systems are fundamental for studying the specific enzymatic reactions involved in the metabolism of dicarboxylic acids and the formation of their carnitine esters. By using specific cell lines, researchers can conduct detailed fatty acid oxidation assays to trace the metabolic fate of precursors to this compound. nih.gov
For example, 3T3-L1 adipocytes (a mouse cell line) are commonly used to study fat cell metabolism and how it is affected by the expression of key enzymes like carnitine palmitoyltransferase (CPT1), which is involved in fatty acid transport into mitochondria. researchgate.net Similarly, primary cardiomyocytes or embryonic fibroblasts can be cultured and exposed to labeled fatty acids to measure their oxidation rates and determine the contribution of different organelles, such as mitochondria and peroxisomes. nih.gov These models are critical for elucidating the steps of the carnitine biosynthesis pathway and the function of specific enzymes. nih.govresearchgate.netresearchgate.net
| Cell Model | Research Application | Relevance to this compound |
|---|---|---|
| 3T3-L1 Adipocytes | Studying adipogenesis, insulin (B600854) resistance, and fatty acid metabolism. researchgate.net | Investigating the role of enzymes like CPT1 in adipocyte dysfunction, which can influence acylcarnitine profiles. researchgate.net |
| Primary Cardiomyocytes | Investigating cardiac muscle energy metabolism and fatty acid oxidation. nih.gov | Elucidating the pathways of dicarboxylic acid degradation in a tissue with high energy demand. nih.gov |
| Fetal Mouse Liver Cells | Studying erythropoiesis (red blood cell formation). mdpi.com | Examining the effects of carnitine and its derivatives on cellular differentiation and function. mdpi.com |
Genetically modified organisms, particularly knockout (KO) mice where a specific gene has been inactivated, are powerful tools for mechanistic studies. By deleting a gene for an enzyme or transporter suspected to be involved in this compound metabolism, scientists can observe the direct consequences on the animal's metabolic profile.
For instance, observing high levels of long-chain dicarboxylic carnitines in the plasma of organisms with defects in peroxisome biogenesis highlights the central role of peroxisomes in dicarboxylic acid metabolism. nih.gov Studies in mice with genetic mutations in carnitine transporters have been instrumental in understanding how carnitine homeostasis is regulated and its impact on cellular repair mechanisms and aging. nih.gov These models are crucial for confirming the function of specific proteins in the carnitine biosynthesis and transport pathways in vivo. nih.gov
Unraveling Novel Roles of this compound in Complex Biological Systems
While the carnitine system is traditionally known for its role in transporting long-chain fatty acids into mitochondria for β-oxidation, research is uncovering more complex and diverse roles for acylcarnitines, including this compound. nih.govresearchgate.net this compound is a product of ω-oxidation, an alternative pathway that becomes more prominent when mitochondrial fatty acid oxidation is impaired. nih.gov Therefore, its presence can be an indicator of metabolic stress or dysfunction. nih.gov
Elevated levels of dicarboxylic acylcarnitines are observed in certain inherited metabolic disorders, such as peroxisome biogenesis disorders (e.g., Zellweger spectrum disorder), where they serve as important diagnostic markers. nih.govnih.govnih.gov In these conditions, the accumulation of compounds like this compound points to a bottleneck in peroxisomal β-oxidation. nih.gov Furthermore, the carnitine pool is implicated in a wide range of cellular processes beyond simple energy production, including mitochondrial homeostasis, signal transduction, and the modulation of inflammation, suggesting that this compound may have signaling or regulatory roles that are not yet fully understood. nih.gov
Emerging Methodologies for Comprehensive Acylcarnitine Analysis
The accurate and comprehensive analysis of the full spectrum of acylcarnitines is essential for research and diagnostics. While tandem mass spectrometry (MS/MS) has been the standard for over three decades, new methodologies are emerging to improve the separation and identification of these compounds. nih.gov
Modern analytical approaches increasingly use liquid chromatography coupled with mass spectrometry (LC-MS) to separate acylcarnitine isomers and isobars that cannot be distinguished by direct infusion MS/MS alone. nih.govcas.cz Techniques such as ultra-high performance liquid chromatography (UHPLC) combined with hydrophilic interaction liquid chromatography (HILIC) allow for rapid and sensitive analysis of carnitine and acylcarnitines without the need for chemical derivatization. merckmillipore.comvtt.fi These advanced methods enable the creation of targeted, robust, and fast detection systems capable of quantifying a large number of acylcarnitine species simultaneously, which is crucial for detailed metabolic profiling in research and clinical settings. plos.org
| Methodology | Principle | Advantage |
|---|---|---|
| Tandem Mass Spectrometry (MS/MS) | Direct infusion analysis and detection using a precursor-ion scan. nih.gov | Well-established, high-throughput method for newborn screening. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Chromatographic separation of compounds before mass analysis. nih.govcas.cz | Separates isomeric and isobaric species, improving specificity. nih.govmerckmillipore.com |
| UHP-HILIC-MS/MS | Uses a hydrophilic interaction column for separation in UHPLC. vtt.fi | Rapid separation without derivatization, minimal sample preparation. vtt.fi |
Q & A
Q. What are the primary biological matrices for quantifying this compound, and how should sample preparation be optimized?
- Methodological Answer : Plasma and serum are commonly used due to their relevance in clinical metabolomics. Sample preparation requires rapid quenching of enzymatic activity (e.g., using cold methanol) to prevent ex vivo degradation. Solid-phase extraction (SPE) or protein precipitation with acetonitrile improves recovery. Stability studies under varying pH and temperature conditions are necessary to validate protocols .
Advanced Research Questions
Q. How can conflicting data on this compound’s association with cardiovascular diseases (CVD) be resolved?
- Methodological Answer : Discrepancies in concentration trends (e.g., elevated vs. reduced levels in CVD cohorts) may stem from population heterogeneity or isomer misidentification. Stratifying cohorts by comorbidities (e.g., hypertension, diabetes) and employing machine learning models (e.g., PCA or random forests) can isolate this compound’s diagnostic value. Reanalysis of biobanked samples with isomer-specific methods is advised .
Q. What experimental designs are optimal for studying this compound’s role in sepsis-induced metabolic dysfunction?
- Methodological Answer : Longitudinal cohort studies with serial sampling (pre-/post-sepsis onset) are critical. Endpoints should include survival rates, organ failure scores, and metabolomic profiling. Parenteral administration models (to mimic clinical trials) must be compared with enteral routes, while controlling for confounding factors like renal clearance and carnitine supplementation protocols .
Q. How can multi-omics integration (metabolomics, transcriptomics) elucidate this compound’s regulatory mechanisms?
- Methodological Answer : Combine LC-MS-based metabolomics with RNA-seq to identify co-regulated pathways (e.g., peroxisome proliferator-activated receptor (PPAR) signaling). Weighted gene co-expression network analysis (WGCNA) can link metabolite levels to gene clusters. CRISPR-Cas9 screens targeting carnitine acyltransferases may validate functional interactions .
Q. What statistical approaches address the high variability in this compound measurements across studies?
- Methodological Answer : Normalization to internal standards (e.g., deuterated carnitine analogs) and batch-effect correction (ComBat or SVA) reduce technical variability. For biological variability, mixed-effects models accounting for diet, age, and sex are recommended. Meta-analyses pooling data from independent cohorts improve power to detect subtle associations .
Methodological Best Practices
- Data Contradiction Analysis : When replication fails, re-examine isomer resolution techniques and cohort stratification. Use Mendelian randomization to assess causality in observed associations .
- Machine Learning Integration : Prioritize explainable models (e.g., SHAP values) to interpret this compound’s contribution to diagnostic panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
